molecular formula C24H17N B11533997 N-[(9Z)-3-methyl-9H-fluoren-9-ylidene]naphthalen-1-amine

N-[(9Z)-3-methyl-9H-fluoren-9-ylidene]naphthalen-1-amine

Cat. No.: B11533997
M. Wt: 319.4 g/mol
InChI Key: TWADIVAHKFPUBO-UHFFFAOYSA-N
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Description

N-[(9Z)-3-methyl-9H-fluoren-9-ylidene]naphthalen-1-amine: is an organic compound that combines the structural features of both fluorene and naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(9Z)-3-methyl-9H-fluoren-9-ylidene]naphthalen-1-amine typically involves the condensation of 3-methyl-9H-fluoren-9-one with naphthalen-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or fluorene rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrofluorenes or dihydronaphthalenes.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine: Research into the biological activity of this compound is ongoing

Industry: In the industrial sector, the compound could be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism by which N-[(9Z)-3-methyl-9H-fluoren-9-ylidene]naphthalen-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. In materials science, its electronic properties are influenced by the conjugation of the fluorene and naphthalene rings, affecting its behavior in electronic devices.

Comparison with Similar Compounds

Uniqueness: N-[(9Z)-3-methyl-9H-fluoren-9-ylidene]naphthalen-1-amine is unique due to its combination of fluorene and naphthalene structures, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.

Properties

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

3-methyl-N-naphthalen-1-ylfluoren-9-imine

InChI

InChI=1S/C24H17N/c1-16-13-14-21-22(15-16)19-10-4-5-11-20(19)24(21)25-23-12-6-8-17-7-2-3-9-18(17)23/h2-15H,1H3

InChI Key

TWADIVAHKFPUBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C52

Origin of Product

United States

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